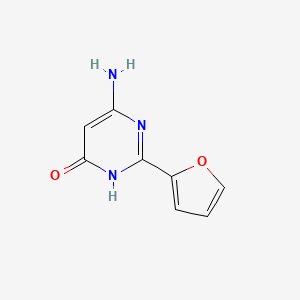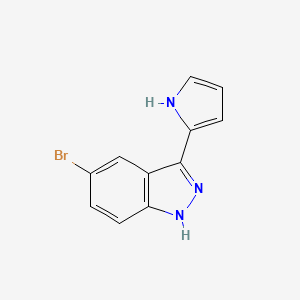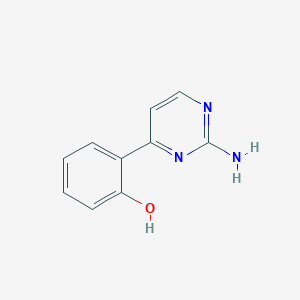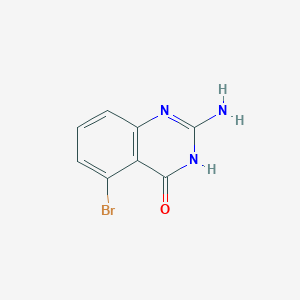
2-Amino-5-bromoquinazolin-4-ol
Übersicht
Beschreibung
2-Amino-5-bromoquinazolin-4-ol is a chemical compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 .
Synthesis Analysis
Quinazoline derivatives, which include 2-Amino-5-bromoquinazolin-4-ol, have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The InChI code for 2-Amino-5-bromoquinazolin-4-ol is1S/C8H6BrN3O/c9-4-2-1-3-5-6 (4)7 (13)12-8 (10)11-5/h1-3H, (H3,10,11,12,13) . Physical And Chemical Properties Analysis
2-Amino-5-bromoquinazolin-4-ol is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
2-Amino-5-bromoquinazolin-4-ol derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. One such compound showed significant anti-inflammatory and analgesic effects, indicating the potential of 2-Amino-5-bromoquinazolin-4-ol derivatives in the development of new anti-inflammatory agents (Kumar, Rajput, & Bhati, 2007).
Anticancer Properties
Derivatives of 2-Amino-5-bromoquinazolin-4-ol have been studied for their cytotoxic effects against various cancer cell lines. Some compounds showed significant activity, particularly against colorectal adenocarcinoma and hepatocellular carcinoma cells. This suggests a potential application in cancer therapy, especially in the development of novel anticancer agents (Mphahlele et al., 2018).
Antimalarial Activity
Compounds synthesized from 2-Amino-5-bromoquinazolin-4-ol have been evaluated for their antimalarial properties. Some derivatives exhibited significant antimalarial activity, indicating the potential of these compounds in the development of new antimalarial drugs (Barlin, Tian, Kotecka, & Rieckmann, 1992).
Antimicrobial and Antifungal Evaluation
Derivatives of 5-amino-7-bromoquinolin-8-ol, closely related to 2-Amino-5-bromoquinazolin-4-ol, have shown potent antibacterial and antifungal activities. This suggests the potential use of these compounds in the treatment of microbial infections (Krishna, 2018).
Inhibition of Malaria Digestive Vacuole Plasmepsins
2-Aminoquinazolin-4(3H)-ones, closely related to 2-Amino-5-bromoquinazolin-4-ol, have been identified as inhibitors of malaria digestive vacuole plasmepsins. This points to their potential as leads for the development of new antimalarial agents (Rasina et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-5-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUXSHYCDPHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromoquinazolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



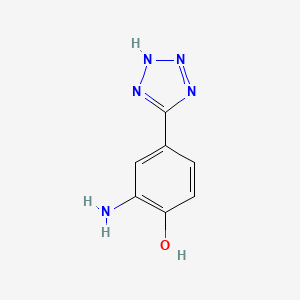
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)
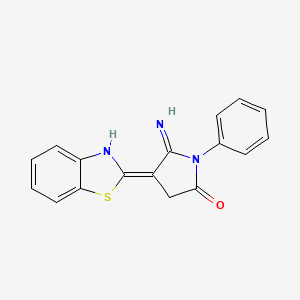
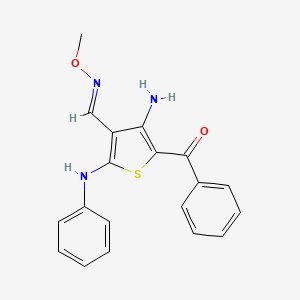
![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)

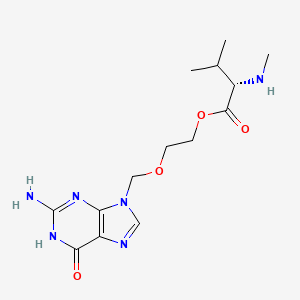
![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)
![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)
![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
